molecular formula C8H9F3N2O B13102712 (2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol

(2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol

Katalognummer: B13102712
Molekulargewicht: 206.16 g/mol
InChI-Schlüssel: KBOMPSGVSUAHRA-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol is a chiral compound that features a trifluoromethyl group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-(trifluoromethyl)pyridine.

    Formation of Intermediate: The intermediate is formed by reacting 6-(trifluoromethyl)pyridine with an appropriate chiral amine under controlled conditions.

    Final Product: The final product, this compound, is obtained through purification processes such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted compounds.

Wissenschaftliche Forschungsanwendungen

(2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of (2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to more potent and selective effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol: The enantiomer of the compound, which may have different biological activities.

    2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol: A racemic mixture of the compound.

    2-amino-2-[6-(methyl)pyridin-3-yl]ethanol: A similar compound with a methyl group instead of a trifluoromethyl group.

Uniqueness

(2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable molecule in various applications.

Eigenschaften

Molekularformel

C8H9F3N2O

Molekulargewicht

206.16 g/mol

IUPAC-Name

(2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)7-2-1-5(3-13-7)6(12)4-14/h1-3,6,14H,4,12H2/t6-/m0/s1

InChI-Schlüssel

KBOMPSGVSUAHRA-LURJTMIESA-N

Isomerische SMILES

C1=CC(=NC=C1[C@H](CO)N)C(F)(F)F

Kanonische SMILES

C1=CC(=NC=C1C(CO)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.